molecular formula C6H3IS2 B14169862 Thieno(2,3-b)thiophene, 3-iodo- CAS No. 53020-11-4

Thieno(2,3-b)thiophene, 3-iodo-

Cat. No.: B14169862
CAS No.: 53020-11-4
M. Wt: 266.1 g/mol
InChI Key: XOGWLVBXCKIORC-UHFFFAOYSA-N
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Description

Thieno(2,3-b)thiophene, 3-iodo- is a heterocyclic compound that belongs to the family of thienothiophenes These compounds are characterized by their fused thiophene rings, which provide unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(2,3-b)thiophene, 3-iodo- typically involves the iodination of thieno(2,3-b)thiophene. One common method is the electrophilic substitution reaction, where iodine is introduced to the thieno(2,3-b)thiophene ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of thieno(2,3-b)thiophene, 3-iodo- may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-b)thiophene, 3-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Cross-Coupling: Palladium catalysts and organoboron or organostannane reagents in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted thieno(2,3-b)thiophenes, which can be further functionalized for specific applications .

Scientific Research Applications

Thieno(2,3-b)thiophene, 3-iodo- has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block for organic semiconductors in transistors and solar cells.

    Optoelectronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.

    Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of thieno(2,3-b)thiophene, 3-iodo- in its applications is primarily related to its electronic structure. The fused thiophene rings provide a conjugated system that facilitates electron transport. In organic electronics, this property is crucial for the efficient operation of devices like transistors and solar cells. The iodine substituent can also influence the compound’s reactivity and interaction with other molecules, making it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Thieno(3,2-b)thiophene: Another isomer with different electronic properties due to the position of the sulfur atoms.

    Thieno(2,3-d)thiophene: Similar structure but with a different arrangement of the thiophene rings.

    Dithieno[3,2-b2’,3’-d]thiophene: A more complex structure with additional thiophene rings.

Uniqueness

Thieno(2,3-b)thiophene, 3-iodo- is unique due to the presence of the iodine atom, which can be easily substituted to introduce various functional groups. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties .

Properties

CAS No.

53020-11-4

Molecular Formula

C6H3IS2

Molecular Weight

266.1 g/mol

IUPAC Name

4-iodothieno[2,3-b]thiophene

InChI

InChI=1S/C6H3IS2/c7-5-3-9-6-4(5)1-2-8-6/h1-3H

InChI Key

XOGWLVBXCKIORC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CS2)I

Origin of Product

United States

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